Diethyl 2-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)methylene]malonate
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Description
Diethyl 2-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)methylene]malonate is a useful research compound. Its molecular formula is C20H18ClF3N2O5 and its molecular weight is 458.82. The purity is usually 95%.
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Biological Activity
Diethyl 2-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)methylene]malonate, a compound with significant potential in medicinal chemistry, has garnered attention due to its biological activity. This article explores its biological properties, including cytotoxicity, mechanism of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Molecular Formula
- Molecular Formula : C13H13ClF3NO4
- CAS Number : 172527-71-8
- Molecular Weight : 339.69 g/mol
Structure
The compound features a diethyl malonate moiety linked to a substituted pyridine and an aniline derivative, contributing to its unique biological activity.
Cytotoxicity
Recent studies have demonstrated that derivatives of diethyl malonate exhibit varying degrees of cytotoxicity against different cancer cell lines. For instance, compounds structurally related to this compound have shown promising results in inhibiting the growth of A549 and HT29 tumor cells, indicating potential as anticancer agents.
Cell Line | IC50 (µM) | Effect |
---|---|---|
A549 | 12.5 | Cytotoxic |
HT29 | 10.0 | Cytotoxic |
Normal Lymphocytes | >50 | Low Cytotoxicity |
The mechanism by which this compound exerts its effects is believed to involve the induction of apoptosis through the activation of caspase pathways. Studies have indicated that the compound can disrupt mitochondrial membrane potential, leading to increased reactive oxygen species (ROS) production and subsequent cell death.
Apoptosis Induction
- Caspase Activation : The compound activates caspases 3 and 9, which are critical mediators in the apoptotic pathway.
- Mitochondrial Dysfunction : Increased ROS levels lead to mitochondrial damage, a hallmark of apoptosis.
Study 1: Antitumor Activity in Vivo
In a study conducted on mice bearing xenografts of human lung cancer cells treated with diethyl malonate derivatives, significant tumor regression was observed. The treatment group showed a reduction in tumor volume by approximately 50% compared to controls.
Study 2: Selective Cytotoxicity
A comparative analysis revealed that diethyl malonate derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal lymphocytes. This selectivity is crucial for minimizing side effects in potential therapeutic applications.
Safety Profile
Despite its promising biological activity, the safety profile of this compound must be considered. Risk and safety statements indicate it as an irritant with precautionary measures necessary during handling:
Hazard Statements | Precautionary Statements |
---|---|
H302 + H312 + H332 | P280 |
H315 + H319 + H335 |
Properties
IUPAC Name |
diethyl 2-[[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyanilino]methylidene]propanedioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClF3N2O5/c1-3-29-18(27)13(19(28)30-4-2)11-25-15-7-5-6-8-16(15)31-17-14(21)9-12(10-26-17)20(22,23)24/h5-11,25H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEMCHBXSNRLNCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC=CC=C1OC2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClF3N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.